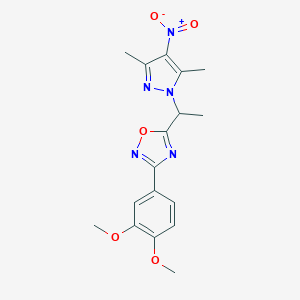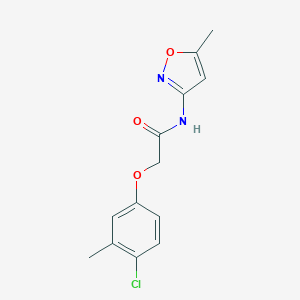
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-769662 and has been shown to have a variety of biochemical and physiological effects on the body. In
Wirkmechanismus
A-769662 activates AMPK by binding to the AMPK β1 subunit and inducing a conformational change that leads to increased phosphorylation of the AMPK α subunit. This activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been shown to activate AMPK-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
In addition to its effects on energy metabolism and glucose homeostasis, A-769662 has been shown to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of prostate cancer cells, and decrease the viability of breast cancer cells. A-769662 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for use in lab experiments. It is a highly selective activator of AMPK and has been shown to have minimal off-target effects. It is also relatively stable and has a long half-life in vivo. However, A-769662 has some limitations for use in lab experiments. It is not a natural compound and may not accurately reflect the effects of endogenous AMPK activation. It also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of A-769662 in humans. Another area of interest is the potential anti-cancer effects of A-769662. Additional research is needed to determine the mechanisms of action and potential therapeutic applications of A-769662 in cancer treatment. Finally, there is potential for the development of novel AMPK activators based on the structure of A-769662. Further research is needed to identify compounds with improved selectivity and efficacy for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, A-769662 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including activation of AMPK and anti-inflammatory effects. A-769662 has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on A-769662, including its potential therapeutic applications in the treatment of metabolic disorders and cancer, and the development of novel AMPK activators.
Synthesemethoden
The synthesis of A-769662 involves a multi-step process that begins with the reaction between 4-chloro-3-methylphenol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(4-chloro-3-methylphenoxy)-1,4-benzoquinone. This compound is then reacted with methylamine to form 2-(4-chloro-3-methylphenoxy)-N-methylacetamide. Finally, this compound is reacted with 5-methyl-1,2-oxazol-3-amine to form 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, or A-769662.
Wissenschaftliche Forschungsanwendungen
A-769662 has been widely used in scientific research as a tool to study the regulation of energy metabolism and glucose homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, in a dose-dependent manner. A-769662 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells. These findings have led to further research on the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
Molekularformel |
C13H13ClN2O3 |
|---|---|
Molekulargewicht |
280.7 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(3-4-11(8)14)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
OKUGHONYSONLND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)
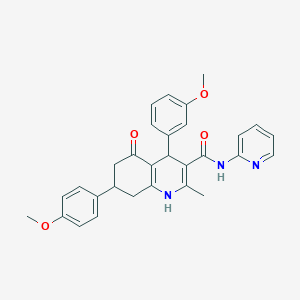
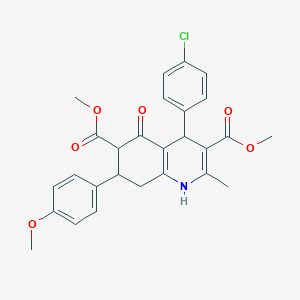
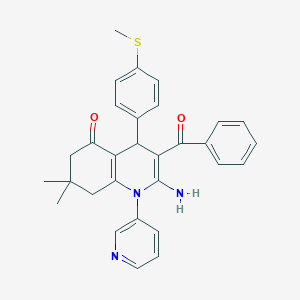

![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
